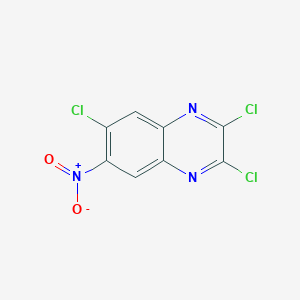

2,3,6-Trichloro-7-nitroquinoxaline

Description

Properties

CAS No. |

121830-25-9 |

|---|---|

Molecular Formula |

C8H2Cl3N3O2 |

Molecular Weight |

278.5 g/mol |

IUPAC Name |

2,3,6-trichloro-7-nitroquinoxaline |

InChI |

InChI=1S/C8H2Cl3N3O2/c9-3-1-4-5(2-6(3)14(15)16)13-8(11)7(10)12-4/h1-2H |

InChI Key |

PIJKVNVZLPYVSZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=CC(=C1[N+](=O)[O-])Cl)N=C(C(=N2)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs of 2,3,6-Trichloro-7-nitroquinoxaline include:

| Compound Name | Substituents | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|---|

| This compound | Cl (2,3,6), NO₂ (7) | C₈H₃Cl₃N₃O₂ | 279.49 (calc.) | Three Cl groups; strong EWG effects |

| 6-Chloro-7-nitroquinoxaline | Cl (6), NO₂ (7) | C₈H₄ClN₃O₂ | 209.59 | Single Cl; intermediate reactivity |

| CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) | CN (6), NO₂ (7), dione (2,3) | C₉H₄N₄O₄ | 232.16 | Cyano and dione groups; AMPA antagonist |

| NBQX disodium salt | SO₃Na (7), dioxo (2,3), NO₂ (6) | C₁₂H₆N₄Na₂O₆S | 380.24 | Sulfonamide; AMPA/kainate antagonist |

Notes:

- Electron-Withdrawing Groups (EWGs) : The nitro group at position 7 is conserved across analogs, enhancing electrophilicity. Chlorine substituents increase lipophilicity (logP ~1.42 for NBQX vs. higher for trichloro derivatives) .

- Functional Diversity: CNQX and NBQX feature cyano and sulfonamide groups, respectively, which are critical for receptor binding .

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Weight | logP | TPSA (Ų) | Melting Point (°C) |

|---|---|---|---|---|

| This compound | 279.49 | ~2.1* | 90.9 | Not reported |

| 6-Chloro-7-nitroquinoxaline | 209.59 | ~1.8 | 78.9 | Not reported |

| CNQX | 232.16 | 1.42 | 172.2 | >300 |

| NBQX disodium salt | 380.24 | -1.5† | 172.2 | >250 (decomposes) |

*Estimated using ClogP; †Highly polar due to sulfonamide and sodium.

Preparation Methods

Nitration of Trichlorobenzene Derivatives

The process involves nitrating 1,2,3-trichlorobenzene at 45–55°C in a sulfuric acid medium, yielding 2,3,4-trichloronitrobenzene. Subsequent ammonolysis at 120–150°C replaces the para-chloro group with an amino group, forming 2,3-dichloro-6-nitroaniline with 97–98% purity.

Table 2: Nitration and Ammonolysis Conditions

| Parameter | Value/Description |

|---|---|

| Nitration Acid System | H₂SO₄ (98%) + HNO₃ (95%) |

| Nitration Temperature | 45–55°C |

| DVS (Dehydration Value) | 3.2–3.9 |

| Ammonolysis Solvent | Chlorobenzene |

| Ammonolysis Temperature | 120–150°C |

| Yield | 98.9% |

| Purity (HPLC) | 97.4% |

The regioselectivity of nitration is influenced by the electron-withdrawing effect of chlorine substituents, directing the nitro group to the meta position relative to existing chlorines. This selectivity is critical for achieving the desired substitution pattern in 2,3,6-trichloro-7-nitroquinoxaline.

Synthetic Route Proposal for this compound

Combining insights from both patents, a plausible synthesis involves:

-

One-Pot Dichloroquinoxaline Synthesis : Generate 2,3-dichloroquinoxaline via the method in.

-

Nitration at Position 7 : Adapt the nitration conditions from to introduce a nitro group at the 7-position.

-

Third Chlorination at Position 6 : Employ a directed chlorination (e.g., using Cl₂/FeCl₃) to add the final chlorine at the 6-position.

Challenges and Considerations

-

Regioselectivity : Ensuring the nitro group directs subsequent chlorination to position 6 requires careful control of electronic and steric factors.

-

Compatibility : The stability of the quinoxaline ring under nitration conditions (strong acids, elevated temperatures) must be verified.

-

Purification : Chromatography or recrystallization may be needed after each step to isolate intermediates.

Comparative Analysis of Methodologies

Table 3: Comparison of Key Synthetic Approaches

Q & A

Q. Basic

- PPE : Wear nitrile gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of dust.

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

Reference safety data sheets (SDS) for nitroaromatics for emergency procedures .

Which computational tools predict the collision cross-section (CCS) and non-covalent interactions of this compound?

Q. Advanced

- Molecular dynamics (MD) : Simulate gas-phase ion mobility (e.g., using MOBCAL).

- Density functional theory (DFT) : Calculate electrostatic potentials to identify reactive sites.

- PubChem data : Compare experimental CCS values (e.g., for CID 50987759 analogs) to validate predictions .

How can researchers differentiate between regioisomers in chloro-nitroquinoxaline derivatives using spectroscopic methods?

Q. Basic

- ¹H NMR : Analyze splitting patterns; deshielded protons near NO₂ groups show distinct shifts.

- IR : Identify NO₂ asymmetric stretching (~1520 cm⁻¹) and C-Cl stretches (~750 cm⁻¹).

- XRD : Resolve spatial arrangement of substituents unambiguously .

What are the challenges in scaling up the synthesis of this compound for bulk research applications?

Q. Advanced

- Exothermic reactions : Implement temperature-controlled reactors to manage heat during nitration.

- Purification : Transition from column chromatography to fractional crystallization for cost efficiency.

- Byproduct control : Optimize stoichiometry and reaction time to minimize polychlorinated byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.